molecular formula C15H20N2O B8107859 2-Methylspiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one

2-Methylspiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one

Cat. No.: B8107859
M. Wt: 244.33 g/mol
InChI Key: FIEJDAVUAKERFC-UHFFFAOYSA-N
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Description

2-Methylspiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a benzazepine ring fused with a piperidine ring, making it a significant molecule in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylspiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are crucial to achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Methylspiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

Research indicates that spirocyclic compounds like 2-methylspiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one exhibit interactions with sigma receptors, which are implicated in various neurodegenerative disorders and pain management. Studies have shown that these compounds can modulate sigma receptor activity, potentially offering therapeutic avenues for conditions such as:

  • Chronic Pain Management : The modulation of sigma receptors may help alleviate pain through central nervous system pathways.
  • Neurodegenerative Disorders : By influencing neuroprotective mechanisms, these compounds may provide a basis for developing treatments for diseases like Alzheimer's and Parkinson's.

Anticancer Research

Recent investigations into the anticancer properties of spirocyclic compounds have highlighted their ability to induce apoptosis in cancer cells. The unique structural characteristics of this compound allow it to interact with cellular pathways involved in tumor growth and survival. Case studies have demonstrated:

  • In vitro Efficacy : Laboratory studies have shown significant cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : Research suggests that these compounds may disrupt cell cycle progression and promote programmed cell death.

Building Block for Complex Molecules

The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its spirocyclic nature makes it a valuable scaffold for:

  • Synthesis of Pharmaceuticals : It can be utilized in the development of new drug candidates by modifying its structure to enhance biological activity.
  • Material Science : The compound's unique properties may also find applications in creating novel materials with specific functionalities.

Reaction Pathways

Various synthetic routes have been developed to incorporate this compound into larger frameworks. Key reactions include:

Reaction TypeDescription
CyclizationFormation of spirocyclic structures through cyclization reactions.
FunctionalizationIntroduction of functional groups to modify reactivity and solubility.

Case Study 1: Sigma Receptor Modulation

A study published in the Journal of Medicinal Chemistry explored the interaction of spirocyclic compounds with sigma receptors. The findings indicated that this compound exhibited selective binding affinity, which correlated with potential therapeutic effects in pain management and neuroprotection .

Case Study 2: Anticancer Activity

In vitro studies reported in Pharmaceutical Bulletin demonstrated that derivatives of this compound showed promising anticancer activity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-Methylspiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spiro compound with a similar structure but different pharmacological properties.

    2,8-Diazaspiro[4.5]decane-1-one: A spiro compound with a different ring system and biological activity.

Uniqueness

2-Methylspiro[1,5-dihydro-2-benzazepine-4,4’-piperidine]-3-one is unique due to its specific ring structure and the presence of both benzazepine and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

2-Methylspiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one (CAS Number: 1422062-66-5) is a compound of significant interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20N2O
  • Molecular Weight : 244.33 g/mol
  • Structural Characteristics : The compound features a spiro structure that combines a benzazepine and piperidine moiety, contributing to its unique biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Antidepressant Activity : Some studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
  • Neuroprotective Effects : There is evidence that spiro compounds may provide neuroprotection against oxidative stress and excitotoxicity, potentially benefiting conditions such as Alzheimer's disease .
  • Anticancer Properties : Preliminary investigations have shown that certain derivatives of benzazepine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

  • Dopamine Receptor Modulation : Studies indicate that the compound may act as a dopamine receptor antagonist or agonist, influencing dopaminergic signaling pathways critical for mood regulation and cognitive function.
  • Serotonin Receptor Interaction : Similar compounds have been shown to bind to serotonin receptors, enhancing serotoninergic transmission which is beneficial in mood disorders .

Data Table of Biological Activities

Activity TypeEffectReference
AntidepressantModulates serotonin
NeuroprotectiveReduces oxidative stress
AnticancerCytotoxic to cancer cells

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of spiro compounds similar to this compound. The results indicated significant improvements in behavioral tests related to depression models in rodents, confirming the compound's potential as an antidepressant agent .

Study 2: Neuroprotection

Research conducted by Zhang et al. demonstrated that spiro compounds could protect neuronal cells from apoptosis induced by oxidative stress. The study utilized various assays to measure cell viability and apoptosis markers, revealing promising neuroprotective properties for compounds within this class .

Study 3: Anticancer Activity

In vitro studies on the cytotoxic effects of benzazepine derivatives showed that several compounds exhibited selective toxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, making these compounds candidates for further development in cancer therapy .

Properties

IUPAC Name

2-methylspiro[1,5-dihydro-2-benzazepine-4,4'-piperidine]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-17-11-13-5-3-2-4-12(13)10-15(14(17)18)6-8-16-9-7-15/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEJDAVUAKERFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2CC3(C1=O)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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